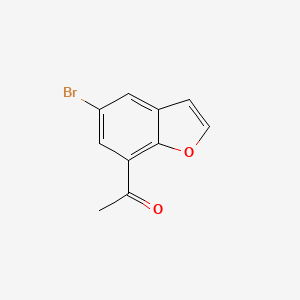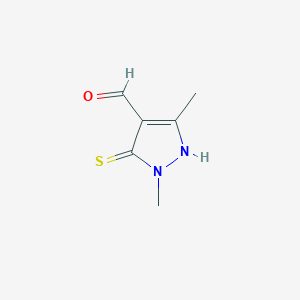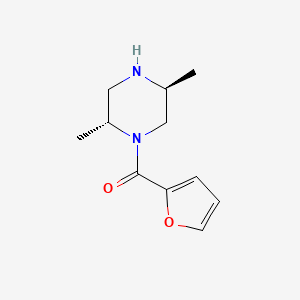![molecular formula C7H7N3O3S B12867466 2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
2-Aminobenzo[d]oxazole-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzo[d]oxazole-7-sulfonamide is a heterocyclic compound that features both an oxazole ring and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]oxazole-7-sulfonamide can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with sulfonamide derivatives under specific conditions. For instance, a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide can yield benzoxazole derivatives . Another method involves the use of microwave irradiation to facilitate the reaction, providing rapid access to functionalized benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free and solvent-free reactions, is often employed to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminobenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Applications De Recherche Scientifique
2-Aminobenzo[d]oxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound serves as a probe for studying enzyme functions and interactions with biological macromolecules.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Aminobenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. This interaction can modulate various biological pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.
2-Aminobenzoxazole: Lacks the sulfonamide group but shares the oxazole ring structure.
Sulfonamide Derivatives: Various sulfonamide compounds with different heterocyclic rings.
Uniqueness
2-Aminobenzo[d]oxazole-7-sulfonamide is unique due to the presence of both the oxazole ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C7H7N3O3S |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
2-amino-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C7H7N3O3S/c8-7-10-4-2-1-3-5(6(4)13-7)14(9,11)12/h1-3H,(H2,8,10)(H2,9,11,12) |
Clé InChI |
QEGLIFGBWXNJRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)


![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)


![(2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2-(((S)-2-hydroxy-1-phenylethyl)amino)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12867437.png)

![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)

